1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene
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Overview
Description
“1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is a chemical compound with the molecular formula C10H14O . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is represented by the formula C10H14O . For a more detailed structural analysis, you may need to refer to spectroscopic data or computational chemistry resources.Physical And Chemical Properties Analysis
The molecular weight of “1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene” is 155.25 g/mol. For more detailed physical and chemical properties, you may need to refer to material safety data sheets or similar resources .Scientific Research Applications
Synthesis and Coordination Polymers
1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, as part of substituted benzene derivatives, plays a crucial role in the synthesis of various chemical compounds, including tetrafluoroterephthalic acid. This acid serves as a versatile linking ligand for constructing new coordination polymers and metal-organic frameworks (MOFs), which are pivotal in catalysis, gas storage, and separation technologies. The high yields and straightforward synthesis of such ligands underscore their importance in material science and chemistry (Orthaber et al., 2010).
Catalysis and Molecular Complexes
Deuterated benzene derivatives, including 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, are instrumental in forming novel molecular complexes with distinct structural and electronic properties. These complexes, such as the Rh(II) and Rh(I) two-legged piano-stool complexes, exhibit unique reactivity and potential applications in catalysis and as building blocks in organometallic chemistry. Their structural diversity and reactivity patterns provide insights into the electronic properties of coordination compounds (Dixon et al., 2003).
Electrochemical Applications
Substituted benzenes, similar to 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene, have been explored for their electrochemical properties, particularly in the context of lithium-ion batteries. These compounds serve as redox shuttles for overcharge protection, highlighting their potential in enhancing the safety and longevity of battery systems. Understanding the degradation pathways of these molecules at high potentials is crucial for developing more stable and efficient battery materials (Chen & Amine, 2007).
Organic Synthesis and Kinetic Studies
The synthesis of organic compounds, such as nitro aromatic ethers, has been facilitated by derivatives of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene. Using ultrasonic-assisted phase-transfer catalysis, researchers have been able to enhance the reaction rates and yields, providing a more efficient pathway for producing these valuable chemical intermediates. These methodologies are significant for pharmaceuticals, agrochemicals, and materials science (Harikumar & Rajendran, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-QBYFNKCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.